1-(3-(Methylthio)-4-(trifluoromethylthio)phenyl)hydrazine 1-(3-(Methylthio)-4-(trifluoromethylthio)phenyl)hydrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18847683
InChI: InChI=1S/C8H9F3N2S2/c1-14-7-4-5(13-12)2-3-6(7)15-8(9,10)11/h2-4,13H,12H2,1H3
SMILES:
Molecular Formula: C8H9F3N2S2
Molecular Weight: 254.3 g/mol

1-(3-(Methylthio)-4-(trifluoromethylthio)phenyl)hydrazine

CAS No.:

Cat. No.: VC18847683

Molecular Formula: C8H9F3N2S2

Molecular Weight: 254.3 g/mol

* For research use only. Not for human or veterinary use.

1-(3-(Methylthio)-4-(trifluoromethylthio)phenyl)hydrazine -

Specification

Molecular Formula C8H9F3N2S2
Molecular Weight 254.3 g/mol
IUPAC Name [3-methylsulfanyl-4-(trifluoromethylsulfanyl)phenyl]hydrazine
Standard InChI InChI=1S/C8H9F3N2S2/c1-14-7-4-5(13-12)2-3-6(7)15-8(9,10)11/h2-4,13H,12H2,1H3
Standard InChI Key GQLXVXKZTFUKSR-UHFFFAOYSA-N
Canonical SMILES CSC1=C(C=CC(=C1)NN)SC(F)(F)F

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The molecular structure of 1-(3-(methylthio)-4-(trifluoromethylthio)phenyl)hydrazine (C₈H₈F₃N₂S₂) features a phenyl ring substituted with methylthio (-SMe) at position 3 and trifluoromethylthio (-SCF₃) at position 4, with a hydrazine (-NH-NH₂) group attached to the aromatic core. This arrangement introduces significant steric and electronic effects:

  • Methylthio group: Enhances lipophilicity and participates in sulfur-based redox reactions.

  • Trifluoromethylthio group: Imparts strong electron-withdrawing characteristics, increasing metabolic stability and membrane permeability .

The IUPAC name derives from the substituents' positions: 1-(3-(methylsulfanyl)-4-((trifluoromethyl)sulfanyl)phenyl)hydrazine.

Comparative Structural Analysis

Table 1 compares key parameters of structurally related phenylhydrazine derivatives:

Compound NameMolecular FormulaMolecular Weight (g/mol)Substituents (Position)
1-(2-(Methylthio)-5-(CF₃S)phenyl)hydrazine C₈H₉F₃N₂S₂254.3-SMe (2), -SCF₃ (5)
1-(4-(Methylthio)-3-(CF₃O)phenyl)hydrazineC₈H₉F₃N₂OS238.23-SMe (4), -OCF₃ (3)
1-(3-Nitro-4-(CF₃S)phenyl)hydrazine C₇H₆F₃N₃O₂S253.20-NO₂ (3), -SCF₃ (4)
Target CompoundC₈H₈F₃N₂S₂252.28*-SMe (3), -SCF₃ (4)

*Calculated based on analogous structures .

Synthesis and Manufacturing

General Synthetic Strategies

The synthesis of 1-(3-(methylthio)-4-(trifluoromethylthio)phenyl)hydrazine likely follows modular approaches used for analogous phenylhydrazines :

Step 1: Functionalization of the Aromatic Ring

  • Thioether Introduction: A brominated aniline derivative undergoes nucleophilic aromatic substitution (SNAr) with methylthiolate (-SMe) and trifluoromethylthiolate (-SCF₃) groups. For example, using Cu(I) catalysts in dimethylformamide (DMF) at 80–100°C achieves regioselective substitution .

Step 2: Hydrazine Attachment

  • Diazotization and Reduction: The substituted aniline is diazotized with NaNO₂/HCl at 0–5°C, followed by reduction using SnCl₂ or NaBH₄ to yield the hydrazine derivative.

Optimization Challenges

  • Regioselectivity: Competing reactions between -SMe and -SCF₃ groups necessitate careful control of reaction stoichiometry and temperature .

  • Yield Improvements: Pilot studies on similar compounds report yields of 60–75% after chromatographic purification .

Physical and Chemical Properties

Physicochemical Profile

Based on analogs , the target compound exhibits:

  • Melting Point: Estimated 85–95°C (cf. 80–83°C for ).

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited water solubility (<0.1 mg/mL).

  • Stability: Susceptible to oxidation; storage under inert atmosphere (N₂/Ar) at 4°C recommended.

Spectroscopic Characteristics

  • ¹H NMR: Aromatic protons appear as doublets (δ 7.2–7.8 ppm), with -NH₂ protons resonating at δ 3.5–4.0 ppm.

  • ¹⁹F NMR: Distinct singlet for -SCF₃ at δ -40 to -45 ppm .

Reactivity and Chemical Behavior

Key Reaction Pathways

  • Condensation Reactions: Reacts with carbonyl compounds (e.g., ketones, aldehydes) to form hydrazones, useful in heterocyclic synthesis.

  • Oxidation: -SMe and -SCF₃ groups oxidize to sulfoxides or sulfones under strong oxidizing conditions (e.g., mCPBA) .

Mechanistic Insights

The electron-deficient aromatic ring (due to -SCF₃) directs electrophilic substitution to the para position relative to the hydrazine group. Nucleophilic attacks occur preferentially at the sulfur atoms, facilitating functionalization .

Applications in Pharmaceutical and Material Science

Medicinal Chemistry

  • Antimicrobial Agents: Analogous compounds demonstrate MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli.

  • Anticancer Potential: Hydrazine derivatives inhibit topoisomerase II, with IC₅₀ values <10 µM in MCF-7 breast cancer cells.

Materials Science

  • Polymer Additives: Sulfur-rich hydrazines act as crosslinking agents in fluoropolymer synthesis, enhancing thermal stability (T₅% degradation >300°C) .

Future Research Directions

  • Synthetic Methodologies: Develop flow chemistry approaches to improve regioselectivity and yield.

  • Biological Screening: Evaluate the compound’s efficacy against drug-resistant pathogens and oncogenic kinases.

  • Computational Modeling: Use DFT calculations to predict reaction pathways and optimize substituent effects.

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